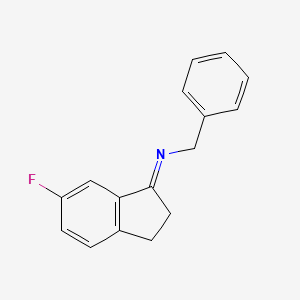

Benzyl-(6-fluoroindan-1-ylidene)-amine

Description

Properties

Molecular Formula |

C16H14FN |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

N-benzyl-6-fluoro-2,3-dihydroinden-1-imine |

InChI |

InChI=1S/C16H14FN/c17-14-8-6-13-7-9-16(15(13)10-14)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2 |

InChI Key |

FBRKDCXKQLNXAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NCC2=CC=CC=C2)C3=C1C=CC(=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

C=N Bond Characteristics

The imine (C=N) bond length in Benzyl-(6-fluoroindan-1-ylidene)-amine can be inferred from structurally similar compounds:

| Compound | C=N Bond Length (Å) | Reference |

|---|---|---|

| (E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine | 1.2650 | |

| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | |

| (S)-(+)-N-(1-Phenylethyl)salicylideneamine | 1.264 |

The C=N bond in the title compound is expected to fall within 1.26–1.29 Å, consistent with resonance stabilization in aromatic imines. The electron-withdrawing fluoro group may slightly shorten this bond compared to non-halogenated analogs .

Substitution Patterns

- Benzyl-(2-Chloro-quinoline-3-yl)-but-3-enyl-amine (): Incorporates a quinoline moiety and allyl chain, enabling π-π stacking and nucleophilic reactivity. Unlike the indan-based target compound, this derivative lacks fluorine substitution, which may reduce its metabolic stability .

- N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (): A triazine derivative with morpholino and chloro groups.

Key Reaction Pathways

- Multi-component Coupling (): Analogous imine derivatives (e.g., spiro[indoline-3,2'-oxirane] compounds) are synthesized via aziridine-aryne coupling, yielding products in 56–59% efficiency. Similar strategies could apply to the target compound, with fluorination steps introduced early in the synthesis .

- Allyl Stannane-mediated Synthesis (): Homoallylic amines like Benzyl-(1-phenyl-but-3-enyl)-amine are prepared using allyl tributyl stannane. However, the indan-fluorine system may require specialized catalysts or protecting groups .

Yield and Purity Challenges

- Column Chromatography: Used for purifying analogs like 1-Benzyl-3'-((benzyl(phenyl)amino)methyl)-2-oxospiro[indoline-3,2'-oxirane]-3'-carbonitrile (59% yield, ). The fluorine substituent in the target compound may necessitate alternative purification methods due to polarity changes .

Spectroscopic and Analytical Data

NMR and IR Profiles

The target compound’s ¹H NMR is anticipated to show aromatic protons downfield-shifted due to fluorine’s electronegativity (e.g., δ 7.2–7.9 ppm). The C=N stretch in IR may appear near 1483–1600 cm⁻¹, overlapping with aromatic C=C vibrations .

Antitumor Activity

- Benzyl-(2-chloroethyl)-(6-chlorohexyl)amine (): Exhibits alkylating properties, inhibiting tumor growth in rats. The fluoroindan derivative may lack comparable alkylation capacity but could leverage fluorine-enhanced bioavailability for targeted therapies .

- Nitromin (): An HN2-derived prodrug requiring metabolic activation. The target compound’s imine group might offer direct reactivity without prodrug conversion, reducing toxicity risks .

Central Nervous System (CNS) Targeting

- Hydroxybenzimidazole-Donepezil Analogues (): Designed for Alzheimer’s disease via acetylcholinesterase inhibition. The indan scaffold in the target compound could similarly interact with CNS targets, though fluorine substitution may improve blood-brain barrier penetration .

Stability and Reactivity

- Oxidative Stability: Fluorine’s inductive effect may stabilize the imine bond against hydrolysis compared to non-halogenated analogs like (S)-(+)-N-(1-phenylethyl)salicylideneamine .

Preparation Methods

Condensation Reaction Protocol

The reaction is conducted under Dean-Stark conditions to facilitate the removal of water, driving the equilibrium toward imine formation. Key parameters include:

-

Reactants : 6-fluoroindan-1-one (14.57 g, 97.04 mmol) and benzylamine (10.60 mL, 97.04 mmol).

-

Catalyst : p-Toluenesulfonic acid monohydrate (0.923 g, 4.85 mmol).

-

Solvent : Toluene (75 mL).

-

Conditions : Reflux under nitrogen for 6 hours, followed by stirring at room temperature for 14 hours.

The reaction proceeds via nucleophilic attack of the benzylamine on the carbonyl carbon of 6-fluoroindan-1-one, followed by dehydration to form the imine. The use of a Brønsted acid catalyst accelerates proton transfer, enhancing reaction efficiency.

Workup and Isolation

Post-reaction workup involves:

-

Extraction : The mixture is partitioned between ethyl acetate and water to remove unreacted starting materials and acidic byproducts.

-

Drying : The organic layer is dried over magnesium sulfate to eliminate residual moisture.

-

Concentration : Solvent removal under reduced pressure yields the crude product as a red oil (23.22 g, 100% yield).

No further purification is required at this stage, as the product is sufficiently pure for subsequent reduction steps.

Reaction Optimization and Scalability

The reported method demonstrates excellent scalability, with no loss in yield at the 100 mmol scale. Critical factors for reproducibility include:

-

Stoichiometry : Equimolar amounts of ketone and amine ensure complete conversion.

-

Catalyst Loading : 5 mol% p-TSA provides optimal reaction rates without promoting side reactions.

-

Solvent Choice : Toluene’s high boiling point (110°C) enables efficient azeotropic water removal.

Comparative Analysis of Synthetic Approaches

No alternative methods for synthesizing this compound are reported in the literature surveyed. The patented route remains the sole documented procedure, highlighting its industrial relevance.

Applications in Pharmaceutical Synthesis

This imine derivative is a precursor to 3-[(1R)-6-fluoro-2,3-dihydro-1H-inden-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-5-amine , a JAK1/JAK2 inhibitor. Its efficient synthesis ensures cost-effective production of pharmacologically active compounds.

Challenges and Considerations

-

Moisture Sensitivity : The imine bond is prone to hydrolysis, necessitating anhydrous conditions during synthesis.

-

Storage : Short-term storage under nitrogen at –20°C is recommended to prevent degradation.

| Parameter | Details |

|---|---|

| Reactants | 6-fluoroindan-1-one, benzylamine |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Reaction Time | 6 hours (reflux) + 14 hours (rt) |

| Yield | 100% |

| Product Form | Red oil |

| Downstream Application | JAK1/JAK2 inhibitor synthesis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl-(6-fluoroindan-1-ylidene)-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of fluoro-substituted benzylamine derivatives often involves condensation reactions between a benzylamine and a fluorinated carbonyl precursor. For example, analogous compounds like benzylideneamines (e.g., Benzylidene(4-iodophenyl)amine) are synthesized via refluxing aldehydes and amines in solvents like xylene or chloroform, with yields dependent on reaction time and stoichiometry . For this compound, a plausible route could involve reacting 6-fluoroindan-1-one with benzylamine under acidic or catalytic conditions. Optimization might include screening solvents (e.g., toluene for azeotropic water removal), catalysts (e.g., p-toluenesulfonic acid), and temperature gradients (80–120°C) to favor imine formation while minimizing side reactions like oxidation. Purification via silica gel chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the imine bond (C=N) resonance (~8–9 ppm for 1H; ~150–160 ppm for 13C) and fluorine-induced deshielding effects on adjacent protons .

- IR Spectroscopy : Detects C=N stretching (~1640 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .

- X-ray Crystallography : Resolves stereochemical ambiguities in the indan ring and confirms the planar geometry of the imine moiety .

Advanced Research Questions

Q. How does the fluorine substitution at the 6-position of the indan ring influence the compound's interaction with biological targets?

- Methodological Answer : Fluorine’s electronegativity enhances the compound’s binding affinity to enzymes or receptors by polarizing adjacent C-H bonds or forming halogen bonds. For instance, 6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride exhibits enhanced enzyme inhibition due to fluorine’s electron-withdrawing effects stabilizing charge interactions . To study this, conduct competitive binding assays (e.g., fluorescence polarization) with and without fluorine substitution. Computational docking (e.g., AutoDock Vina) can model interactions, while isothermal titration calorimetry (ITC) quantifies thermodynamic changes .

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different in vitro assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurities. Strategies include:

- Standardized Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known kinase inhibitors) to benchmark activity .

- Analytical Purity Checks : Employ HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .

- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple assays (e.g., cytotoxicity vs. enzyme inhibition) to identify context-dependent effects .

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound for preclinical development?

- Methodological Answer : Key parameters include:

- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Fluorine often reduces metabolic clearance by blocking oxidation sites .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free drug availability .

- Blood-Brain Barrier (BBB) Permeability : Employ in vitro models like MDCK-MDR1 cells or in situ perfusion to predict CNS penetration .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., substituent position on the indan ring) alter the compound's bioactivity profile?

- Methodological Answer : Synthesize analogs with fluorine at alternative positions (e.g., 5- or 7-fluoroindan) and compare activities using:

- SAR Studies : Test analogs in enzyme inhibition (e.g., kinase panels) or antimicrobial assays .

- Computational QSAR Models : Relate electronic parameters (Hammett σ) or steric bulk (logP) to bioactivity trends .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Scale-up hurdles include:

- Purification : Transition from column chromatography to crystallization for cost-effective bulk isolation .

- Byproduct Management : Optimize stoichiometry and reaction monitoring (e.g., in situ FTIR) to minimize impurities .

- Solvent Selection : Replace xylene/chloroform with greener solvents (e.g., cyclopentyl methyl ether) to meet safety regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.